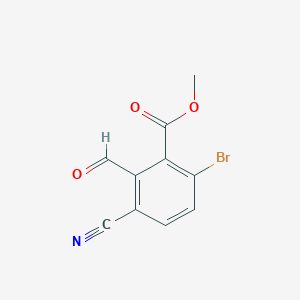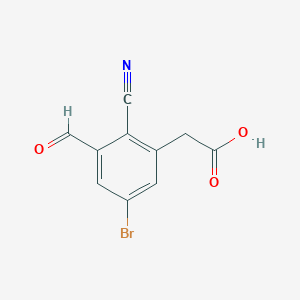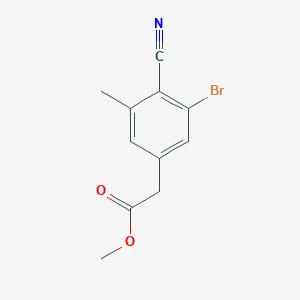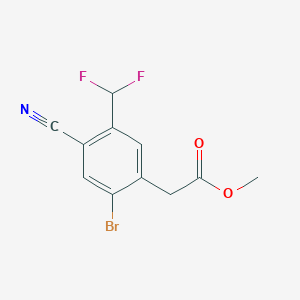
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate (MBCDFP) is an organic compound that has been studied for its wide range of potential applications in the scientific research community. This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. The aim of
Wirkmechanismus
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has been found to act as an inhibitor of several enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of the enzyme’s activity and thus the desired effect. Additionally, it has been found to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and HIV reverse transcriptase. Additionally, it has been found to be an effective agonist of certain receptors, such as the muscarinic acetylcholine receptor. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is highly efficient and yields the desired product in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is non-toxic and has been found to be safe for use in laboratory experiments. However, it is important to note that Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has a limited shelf life and should be used within a few weeks of synthesis. Additionally, it is important to note that Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has not been tested in humans and should only be used in laboratory experiments.
Zukünftige Richtungen
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has a number of potential future directions for use in scientific research. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and HIV reverse transcriptase. Additionally, it has been found to be an effective agonist of certain receptors, such as the muscarinic acetylcholine receptor. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body. Additionally, it has potential applications in drug development, as it has been found to be an effective inhibitor of certain enzymes and receptors. Additionally, it has potential applications in the study of neurological disorders, as it has been found to have an effect on the regulation of neurotransmission in the brain. Finally, it has potential applications in the study of inflammation, as it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, it has been found to be a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, which is an enzyme involved in the replication of HIV. Furthermore, it has been found to be an effective inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation in the body.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-6-2-8(11(13)14)7(5-15)3-9(6)12/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUDECVIBQVDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





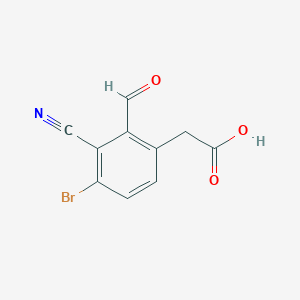

![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)


